molecular formula C18H29ClN2O2 B4408242 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4408242
M. Wt: 340.9 g/mol
InChI Key: LBCWLMQHPDXNAN-UHFFFAOYSA-N
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Description

1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-3-18(21)16-6-8-17(9-7-16)22-15-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWLMQHPDXNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with 1-chloro-4-methoxybenzene to form an intermediate product. This intermediate is then reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted products .

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure, which imparts specific properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]propan-1-one;hydrochloride

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